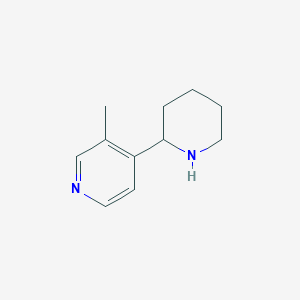

3-Methyl-4-(piperidin-2-yl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H16N2 |

|---|---|

Molekulargewicht |

176.26 g/mol |

IUPAC-Name |

3-methyl-4-piperidin-2-ylpyridine |

InChI |

InChI=1S/C11H16N2/c1-9-8-12-7-5-10(9)11-4-2-3-6-13-11/h5,7-8,11,13H,2-4,6H2,1H3 |

InChI-Schlüssel |

QFOJJUVROIASLT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CN=C1)C2CCCCN2 |

Herkunft des Produkts |

United States |

3-Methyl-4-(piperidin-2-yl)pyridine synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Methyl-4-(piperidin-2-yl)pyridine

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of clinically approved drugs targeting a wide range of diseases, particularly those affecting the central nervous system (CNS).[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and basicity, while providing a three-dimensional structure that can be precisely tailored to interact with biological targets.[1][2] This guide provides an in-depth exploration of the synthetic pathways leading to 3-Methyl-4-(piperidin-2-yl)pyridine, a key heterocyclic building block for researchers and professionals in drug development. We will dissect the strategic considerations for constructing this molecule, focusing on the critical step of pyridine ring reduction and the establishment of the C2 chiral center. This document emphasizes the causality behind experimental choices, offering field-proven insights into both classical and modern synthetic methodologies.

Strategic Overview: Retrosynthetic Analysis

The synthesis of 3-Methyl-4-(piperidin-2-yl)pyridine presents two primary challenges: the coupling of the two heterocyclic rings and the stereocontrolled reduction of the pyridine ring to a piperidine. A logical retrosynthetic analysis disconnects the target molecule at the piperidine ring, identifying the precursor 3-Methyl-4-(pyridin-2-yl)pyridine . The synthesis is thus divided into two major phases: the construction of this bi-aryl precursor and its subsequent reduction.

Caption: Retrosynthetic pathway for the target molecule.

Phase 1: Synthesis of the Bi-aryl Precursor

The formation of the C-C bond between the two pyridine rings is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, utilizing a boronic acid or ester and a halide under palladium catalysis, is a robust and widely employed method due to its functional group tolerance and generally high yields.

Suzuki-Miyaura Coupling Approach

This strategy involves the reaction of a 4-halo-3-methylpyridine with a 2-pyridylboronic acid derivative (or vice versa). The choice of coupling partners can be influenced by the commercial availability and stability of the respective starting materials.

Experimental Protocol: Synthesis of 3-Methyl-4-(pyridin-2-yl)pyridine

-

Assembly: To an oven-dried Schlenk flask, add 4-bromo-3-methylpyridine (1.0 eq.), pyridine-2-boronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

-

Inerting: Seal the flask, evacuate, and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

-

Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Phase 2: Pyridine Ring Reduction to Piperidine

The dearomatization of the pyridine ring is an energy-intensive process that typically requires catalytic hydrogenation.[3] This transformation is the most critical step, as it creates the chiral center at the C2 position of the piperidine ring. The choice of method dictates whether the product is a racemic mixture or an enantiomerically enriched compound.

Method A: Catalytic Hydrogenation for Racemic Synthesis

Heterogeneous catalytic hydrogenation is a powerful and straightforward method for the complete reduction of pyridine rings.[4] Various catalysts can be employed, with the choice of catalyst and solvent influencing reaction efficiency and selectivity.

| Catalyst | Pressure (H₂) | Solvent | Temperature | Observations | Reference |

| PtO₂ (Adams' catalyst) | 50-70 bar | Glacial Acetic Acid | Room Temp. | Effective for various substituted pyridines. The acidic solvent enhances catalyst activity and prevents poisoning.[5] | [5] |

| Rh₂O₃ | 5 bar | Trifluoroethanol (TFE) | 40°C | High efficiency and selectivity under milder conditions compared to PtO₂.[6] | [6] |

| Pd/C | 50 bar | Water/Dichloromethane | 50°C | Effective for related substrates, demonstrating pyridine ring saturation.[6] | [6] |

| Ru-Pd/Ac | Not Specified | Not Specified | Not Specified | High reactivity for methylpyridines.[6] | [6] |

Causality Behind Experimental Choices:

-

Catalyst: Platinum and Rhodium are highly active for pyridine hydrogenation. PtO₂ is often used in acidic media, which protonates the pyridine nitrogen, reducing its ability to poison the catalyst surface and activating the ring towards reduction.[5]

-

Solvent: Glacial acetic acid serves as a proton source to facilitate the reaction with catalysts like PtO₂.[5] Fluorinated alcohols like TFE can also promote hydrogenation under milder conditions.[6]

-

Pressure: High hydrogen pressure increases the concentration of hydrogen on the catalyst surface, driving the reaction forward and ensuring complete saturation of the aromatic ring.[5][6]

Experimental Protocol: Hydrogenation using PtO₂

-

Vessel Preparation: To a high-pressure autoclave, add 3-Methyl-4-(pyridin-2-yl)pyridine (1.0 eq.) and glacial acetic acid.

-

Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.

-

Inerting & Pressurizing: Seal the reaction vessel, purge several times with nitrogen, and then pressurize with hydrogen gas to 70 bar.

-

Reaction: Stir the mixture vigorously at room temperature for 6-8 hours.

-

Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Isolation: Neutralize the filtrate by slowly adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or crystallization.

Caption: Workflow for racemic catalytic hydrogenation.

Method B: Asymmetric Synthesis of Enantiopure Product

For pharmaceutical applications, obtaining a single enantiomer is often critical. This can be achieved through asymmetric hydrogenation or by using chiral auxiliaries. A highly innovative and powerful method involves an asymmetric functionalization of a partially reduced pyridine ring.

Rh-Catalyzed Asymmetric Reductive Heck Reaction

This state-of-the-art approach provides access to enantioenriched 3-substituted piperidines in a three-step sequence.[3][7][8] While this method functionalizes the 3-position, the principles can be adapted and highlight a modern strategy for asymmetric synthesis. The general sequence is:

-

Partial Reduction & Protection: Pyridine is partially reduced to a 1,2-dihydropyridine and protected, for example, as a phenyl carbamate.[7]

-

Asymmetric Carbometalation: A Rhodium catalyst with a chiral ligand (e.g., (S)-Segphos) catalyzes the asymmetric addition of an organoboronic acid across the diene system, creating a 3-substituted tetrahydropyridine with high enantioselectivity.[3][8]

-

Final Reduction: The remaining double bond is hydrogenated, and the protecting group is removed to yield the final enantiopure piperidine.

Iridium-Catalyzed Ionic Hydrogenation

A more direct approach involves the use of a chiral catalyst for the hydrogenation step itself. Iridium-based catalysts have shown excellent performance in the ionic hydrogenation of pyridines, offering high functional group tolerance.[9] By employing a chiral ligand with the iridium precursor, this method can be rendered asymmetric.

Experimental Protocol: Asymmetric Ionic Hydrogenation (Conceptual)

-

Catalyst Pre-formation: In a glovebox, a chiral iridium precursor (e.g., [Ir(COD)Cl]₂) and a chiral phosphine ligand are stirred in an appropriate solvent to form the active catalyst.

-

Reaction Setup: To a high-pressure vessel, add 3-Methyl-4-(pyridin-2-yl)pyridine (1.0 eq.), the pre-formed chiral iridium catalyst (1-2 mol%), and a suitable solvent (e.g., methanol).

-

Acid Additive: Add an acid such as trifluoroacetic acid (TFA, 3.0 eq.) to activate the pyridine ring.[9]

-

Hydrogenation: Seal the vessel, purge, and pressurize with H₂ (50 bar). Stir at room temperature for 18-24 hours.

-

Work-up and Analysis: After careful depressurization, the product is isolated via extraction and purified by chromatography. The enantiomeric excess (e.e.) is determined using chiral HPLC.

Conclusion

The synthesis of 3-Methyl-4-(piperidin-2-yl)pyridine can be systematically approached in two main stages: construction of the 3-methyl-4-(pyridin-2-yl)pyridine core via cross-coupling, followed by the crucial reduction of the pyridine ring. For research applications where racemic material is sufficient, classical heterogeneous catalytic hydrogenation with catalysts like PtO₂ or Rh₂O₃ offers a reliable and high-yielding route.[5][6] However, for applications in drug development, securing a single enantiomer is paramount. This necessitates the use of more advanced asymmetric strategies, such as iridium-catalyzed ionic hydrogenation or multi-step sequences involving chiral auxiliaries or asymmetric carbometalation, which represent the forefront of modern synthetic methodology.[8][9] The choice of pathway must be guided by the specific requirements of the project, balancing factors of cost, scale, and the critical need for stereochemical purity.

References

-

ReddyMasu Sreenivasulu, Kalluri Venkata Sri Ranganath, & Rudraraju Ramesh Raju. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

-

Zhang, W., et al. (2021). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules. [Link]

-

Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. [Link]

-

Meyet, J., et al. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

-

Aščić, D., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

-

PrepChem. (Date not available). Synthesis of 3-methylpyridine. PrepChem.com. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Xu, F., et al. (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (Date not available). Piperidine. Wikipedia. [Link]

-

Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. chemrxiv.org [chemrxiv.org]

3-Methyl-4-(piperidin-2-yl)pyridine mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Methyl-4-(piperidin-2-yl)pyridine

Abstract

3-Methyl-4-(piperidin-2-yl)pyridine represents a novel chemical entity with an as-of-yet uncharacterized pharmacological profile. This guide presents a comprehensive, multi-disciplinary strategy for the systematic elucidation of its mechanism of action. As a Senior Application Scientist, the following narrative is structured not as a static protocol, but as a dynamic, logic-driven roadmap for researchers, scientists, and drug development professionals. We will traverse the path from initial target hypothesis generation to in-depth signaling pathway analysis and in vivo validation, emphasizing the rationale behind each experimental choice to ensure a self-validating and robust investigation.

Structural Scrutiny and Generation of Initial Target Hypotheses

The chemical architecture of 3-Methyl-4-(piperidin-2-yl)pyridine, featuring a pyridine core linked to a piperidine moiety, provides the foundational clues for our investigation. The pyridine ring is a common scaffold in a multitude of bioactive compounds, often implicated in interactions with a wide array of biological targets including kinases, G-protein coupled receptors (GPCRs), and various enzymes. The piperidine ring, a saturated heterocycle, is a prevalent feature in many central nervous system (CNS) active agents, suggesting a potential for neurological targets.

Given this structural composition, our initial hypothesis-generating experiments will be broad in scope, aiming to cast a wide net to identify potential target classes.

In Silico Target Prediction

Computational approaches can provide a preliminary, cost-effective screening to prioritize potential targets.

-

Pharmacophore Modeling and Similarity Searching: Utilize databases such as ChEMBL and PubChem to identify known drugs or bioactive compounds that share structural similarity with 3-Methyl-4-(piperidin-2-yl)pyridine. The identified neighbors can provide insights into potential target families.

-

Reverse Docking: Screen the compound against a library of crystallographically-defined protein structures to predict potential binding partners based on docking scores and binding poses.

Broad-Spectrum Phenotypic Screening

Parallel to in silico efforts, a high-content phenotypic screen across a diverse panel of cell lines can reveal the compound's functional effects and guide target identification.

-

Cell Viability and Proliferation Assays: Initial screening using assays such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) across a panel of cancer and non-cancer cell lines can identify cell types particularly sensitive to the compound.

-

High-Content Imaging: Employing automated microscopy to assess morphological changes, organelle health, and the localization of specific proteins in response to compound treatment can provide unbiased insights into its cellular effects.

Target Identification and Validation: From Hypothesis to Confirmation

Once preliminary data from in silico and phenotypic screens suggest potential areas of biological activity, the next critical phase is the definitive identification and validation of the molecular target(s).

Affinity-Based Approaches

Directly identifying the binding partners of 3-Methyl-4-(piperidin-2-yl)pyridine is a powerful strategy.

-

Affinity Chromatography: This classic technique involves immobilizing a derivatized version of the compound onto a solid support to capture its binding partners from cell lysates. Captured proteins are then identified by mass spectrometry.

-

Chemical Proteomics: More advanced techniques such as Cellular Thermal Shift Assay (CETSA) can be employed. CETSA measures the change in the thermal stability of proteins upon ligand binding in intact cells, providing a direct readout of target engagement.

Genetic Approaches for Target Validation

Genetic manipulation provides an orthogonal method to validate putative targets.

-

CRISPR/Cas9-Mediated Gene Knockout: Systematically knocking out genes encoding for candidate target proteins in a sensitive cell line can assess whether the loss of a specific protein recapitulates or abrogates the compound's effect.

-

shRNA/siRNA-Mediated Gene Knockdown: A transient approach to reduce the expression of the target protein can also be used to validate its role in the compound's mechanism of action.

Experimental Workflow: Target Deconvolution

Caption: A workflow for target deconvolution of a novel compound.

In Vitro Pharmacological Characterization

With a validated target in hand, the next step is to quantitatively characterize the interaction of 3-Methyl-4-(piperidin-2-yl)pyridine with its target and to understand its functional consequences.

Binding Assays

These assays quantify the affinity of the compound for its target.

-

Radioligand Binding Assays: A classic method that uses a radiolabeled ligand to compete with the test compound for binding to the target.

-

Surface Plasmon Resonance (SPR): A label-free technique that measures the binding kinetics (association and dissociation rates) of the compound to the immobilized target protein.

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

| Assay Type | Key Parameters Measured | Example Data (Hypothetical) |

| Radioligand Binding | Ki (Inhibition Constant) | 50 nM |

| Surface Plasmon Resonance | KD (Dissociation Constant), kon, koff | KD = 45 nM |

| Isothermal Titration Calorimetry | KD, ΔH (Enthalpy), ΔS (Entropy), n (Stoichiometry) | KD = 55 nM, n = 1.1 |

Functional Assays

These assays determine whether the compound acts as an agonist, antagonist, or modulator of the target's function. The specific assay will depend on the nature of the target (e.g., enzyme, GPCR, ion channel).

-

Enzyme Activity Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine the IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration).

-

GPCR Signaling Assays: For GPCR targets, downstream signaling events such as cAMP production, calcium mobilization, or β-arrestin recruitment can be measured.

-

Ion Channel Electrophysiology: Patch-clamp electrophysiology can be used to measure the effect of the compound on ion channel currents.

Step-by-Step Protocol: Enzyme Inhibition Assay

-

Reagent Preparation: Prepare a stock solution of 3-Methyl-4-(piperidin-2-yl)pyridine in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in assay buffer. Prepare solutions of the target enzyme and its substrate.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, the compound dilutions (or vehicle control), and the enzyme solution.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Signal Detection: After a specific reaction time, stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a plate reader.

-

Data Analysis: Plot the enzyme activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Delineating Downstream Signaling Pathways

Understanding how the interaction of 3-Methyl-4-(piperidin-2-yl)pyridine with its target translates into a cellular response requires mapping the downstream signaling pathways.

Protein Phosphorylation Profiling

Many signaling pathways involve protein phosphorylation cascades.

-

Western Blotting: A targeted approach to measure the phosphorylation status of specific proteins known to be downstream of the identified target.

-

Phosphoproteomics: A global, unbiased approach using mass spectrometry to identify all proteins that change their phosphorylation state upon compound treatment.

Gene Expression Analysis

Changes in signaling pathways often culminate in altered gene expression.

-

Quantitative PCR (qPCR): To measure changes in the expression of specific genes of interest.

-

RNA-Sequencing (RNA-Seq): A global analysis of the entire transcriptome to identify all genes and pathways affected by the compound.

Hypothetical Signaling Pathway

Caption: A hypothetical signaling cascade initiated by the compound.

In Vivo Target Engagement and Pharmacodynamic Studies

The final and most critical phase of mechanism of action studies is to translate the in vitro findings to a living organism.

In Vivo Target Engagement

Confirming that the compound reaches and binds to its target in vivo is essential.

-

Positron Emission Tomography (PET): If a suitable radiolabeled version of the compound can be synthesized, PET imaging can be used to visualize and quantify target engagement in the brain or other tissues of living animals.

-

Ex Vivo Assays: Tissues can be collected from treated animals to measure target occupancy or downstream pharmacodynamic markers.

Pharmacodynamic (PD) Biomarkers

Identifying and measuring biomarkers that change in response to target engagement can provide a quantitative measure of the compound's biological effect in vivo. These PD biomarkers should be directly linked to the mechanism of action.

Efficacy in Disease Models

Ultimately, the elucidated mechanism of action should provide a rationale for the compound's potential therapeutic use. Efficacy studies in relevant animal models of disease are the ultimate validation of the proposed mechanism.

Conclusion

The journey to elucidate the mechanism of action of a novel compound like 3-Methyl-4-(piperidin-2-yl)pyridine is a complex but logical process. By systematically progressing from broad, hypothesis-generating screens to specific, validation-focused experiments, and finally to in vivo confirmation, a clear and robust understanding of its pharmacological effects can be achieved. This guide provides a framework for this endeavor, emphasizing the importance of orthogonal approaches and a deep understanding of the underlying biological principles.

References

-

Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

-

Patching, S. G. (2015). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(9), 1943-1966. [Link]

An In-Depth Technical Guide to 3-Methyl-4-(piperidin-2-yl)pyridine: Structure, Properties, and Synthesis

An Exclusive Whitepaper for Chemical and Pharmaceutical Innovators

Abstract

This technical guide provides a comprehensive analysis of 3-Methyl-4-(piperidin-2-yl)pyridine, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. By combining a pyridine core with a chiral piperidine moiety, this molecule presents a unique structural scaffold for exploring novel therapeutic agents, particularly in neuropharmacology. This document delineates its chemical structure, stereochemical complexity, predicted physicochemical properties, and potential synthetic pathways. Furthermore, it offers detailed experimental protocols and discusses the molecule's potential pharmacological relevance, serving as an essential resource for researchers engaged in the design and synthesis of advanced chemical entities.

Introduction: The Significance of Pyridine-Piperidine Scaffolds

Heterocyclic compounds form the bedrock of modern pharmaceuticals, with nitrogen-containing ring systems being particularly prominent. Among these, the pyridine and piperidine motifs are ubiquitous and of paramount importance. The pyridine ring, an aromatic heterocycle, is a key pharmacophore in numerous approved drugs, valued for its ability to engage in hydrogen bonding and π-stacking interactions. The piperidine ring, its saturated counterpart, is one of the most prevalent N-heterocycles in drug discovery, offering a versatile, non-planar scaffold to orient substituents in three-dimensional space, thereby enhancing binding affinity and optimizing pharmacokinetic properties[1][].

The molecule 3-Methyl-4-(piperidin-2-yl)pyridine combines these two critical scaffolds, creating a chiral structure with significant potential as both a bioactive compound and a versatile synthetic intermediate. Its structural relative, anabasine (3-(piperidin-2-yl)pyridine), is a natural alkaloid known to act as a nicotinic acetylcholine receptor agonist, highlighting the potential for this class of compounds to modulate critical neurological pathways[3]. This guide aims to provide a detailed technical overview of 3-Methyl-4-(piperidin-2-yl)pyridine, empowering researchers to harness its unique chemical architecture for next-generation drug discovery.

Chemical Identity and Structure

A precise understanding of a molecule's identity and three-dimensional structure is fundamental to its application in research and development.

2.1 Nomenclature and Identification

-

IUPAC Name: 3-Methyl-4-(piperidin-2-yl)pyridine

-

CAS Number: 1270484-80-4[4]

-

Molecular Formula: C₁₁H₁₆N₂

-

Molecular Weight: 176.26 g/mol

2.2 Structural Analysis and Stereochemistry The structure of 3-Methyl-4-(piperidin-2-yl)pyridine features a pyridine ring substituted at the 4-position with a piperidin-2-yl group and at the 3-position with a methyl group. The most critical structural feature is the presence of a stereocenter at the C2 position of the piperidine ring, where it attaches to the pyridine core.

-

Chirality: Due to this chiral center, the molecule exists as a pair of enantiomers: (R)-3-Methyl-4-(piperidin-2-yl)pyridine and (S)-3-Methyl-4-(piperidin-2-yl)pyridine. The specific stereoisomer can dramatically influence biological activity, making enantioselective synthesis and separation crucial for pharmacological studies.

-

Conformation: The piperidine ring predominantly adopts a chair conformation to minimize steric strain. This results in two distinct chair conformers for each enantiomer, with substituents in either axial or equatorial positions[1]. The energetic preference for the equatorial conformation of the pyridine group is a key determinant of the molecule's overall topology.

Caption: 2D structure of 3-Methyl-4-(piperidin-2-yl)pyridine highlighting the chiral center.

Physicochemical Properties

While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds. These properties are critical for designing experimental conditions, predicting bioavailability, and formulating delivery systems.

| Property | Predicted Value / Observation | Justification / Analog Data |

| Appearance | Colorless to light yellow oil or low-melting solid. | Similar small-molecule pyridine alkaloids, like anabasine, are liquids or low-melting solids[3]. |

| Boiling Point | > 250 °C (at atmospheric pressure) | High boiling point is expected due to hydrogen bonding capability (piperidine N-H) and relatively high molecular weight. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Limited solubility in water, but soluble in acidic aqueous solutions. | The presence of two basic nitrogen atoms allows for salt formation in acid, enhancing water solubility. Miscible with many organic solvents[5]. |

| pKa | pKa₁ ≈ 3-4 (Pyridine N)pKa₂ ≈ 10-11 (Piperidine N) | The pyridine nitrogen is weakly basic due to sp² hybridization. The piperidine nitrogen is a secondary amine, which is significantly more basic (pKa of piperidinium is ~11.2)[1]. |

| LogP (Octanol/Water) | 1.5 - 2.5 | The methyl group and hydrocarbon backbone contribute to lipophilicity, balanced by the polar amine and pyridine groups. Anabasine has a LogP of 0.97[3]. |

Synthesis and Reactivity

The synthesis of 3-Methyl-4-(piperidin-2-yl)pyridine, particularly in an enantiomerically pure form, requires a strategic approach. Modern catalytic methods offer elegant solutions for constructing such chiral scaffolds.

4.1 Proposed Synthetic Strategy A highly effective and modern approach involves the asymmetric functionalization of the pyridine ring. A plausible three-step sequence, inspired by recent advances in catalysis, is outlined below[6][7].

Caption: Proposed asymmetric synthesis workflow for 3-Methyl-4-(piperidin-2-yl)pyridine.

Causality Behind the Strategy:

-

Partial Reduction: Pyridine's aromaticity makes it resistant to direct functionalization. Converting it to a non-aromatic dihydropyridine "activates" the ring, turning it into an electron-rich diene suitable for transition metal catalysis[7].

-

Asymmetric Carbometalation: This is the key enantioselective step. A rhodium catalyst paired with a chiral ligand orchestrates the addition of a carbon-based group (from a boronic acid, though other methods exist) across one of the double bonds. This reductive Heck-type reaction establishes the chiral center with high stereocontrol[6]. For the target molecule, this step would involve a different coupling partner to install the remainder of the piperidine ring structure. A more direct route would involve the coupling of a pre-formed piperidine precursor.

-

Final Reduction: The remaining double bond in the tetrahydropyridine ring is easily reduced via catalytic hydrogenation to yield the final saturated piperidine ring.

4.2 Reactivity Profile

-

Piperidine Nitrogen: As a secondary amine, this nitrogen is nucleophilic and basic. It readily undergoes N-alkylation, N-acylation, and sulfonation, making it an ideal handle for further molecular elaboration.

-

Pyridine Nitrogen: This nitrogen is less basic but can be protonated, alkylated (to form pyridinium salts), or oxidized (to form an N-oxide).

-

Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, although it is less reactive than benzene. The existing substituents will direct the position of further functionalization.

Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The predicted spectral data are as follows:

-

¹H NMR Spectroscopy:

-

Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C2 (between the N and methyl group) will likely be a singlet, while the protons at C5 and C6 will show doublet or multiplet structures.

-

Piperidine Protons: A complex series of multiplets in the aliphatic region (δ 1.5-3.5 ppm). The proton at the chiral C2 position (attached to the pyridine ring) will appear as a multiplet around δ 3.0-3.5 ppm. The N-H proton will be a broad singlet, its chemical shift dependent on solvent and concentration.

-

Methyl Protons: A sharp singlet around δ 2.3-2.6 ppm[8].

-

-

¹³C NMR Spectroscopy:

-

Eleven distinct signals are expected.

-

Pyridine Carbons: Five signals in the range of δ 120-155 ppm.

-

Piperidine Carbons: Five signals in the aliphatic region (δ 25-60 ppm).

-

Methyl Carbon: One signal around δ 18-25 ppm.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 176.

-

Key Fragments: Expect fragmentation patterns corresponding to the cleavage of the C-C bond between the two rings, leading to fragments for the methyl-pyridine cation and the piperidine radical cation, or vice versa.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹ (piperidine N-H).

-

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=C / C=N Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

Pharmacological Profile and Potential Applications

While the specific biological activity of 3-Methyl-4-(piperidin-2-yl)pyridine is not extensively documented, its structural motifs suggest high potential in several therapeutic areas.

-

Neuropharmacology: The core structure, 3-(piperidin-2-yl)pyridine, is the backbone of anabasine, a known agonist of nicotinic acetylcholine receptors (nAChRs)[3]. These receptors are implicated in a wide range of CNS disorders, including Alzheimer's disease, schizophrenia, and nicotine addiction. Therefore, 3-Methyl-4-(piperidin-2-yl)pyridine and its derivatives are prime candidates for investigation as novel nAChR modulators[9].

-

Enzyme Inhibition: The piperidine-pyridine scaffold is present in potent inhibitors of various enzymes. For instance, analogs like 3-(piperidin-4-ylmethoxy)pyridine have been developed as highly potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a key target in oncology[10][11]. This highlights the potential of the core structure to be adapted for diverse therapeutic targets.

-

Synthetic Building Block: Perhaps its most immediate application is as a chiral building block. The two distinct nitrogen atoms provide orthogonal handles for derivatization, allowing for the rapid construction of complex molecule libraries for high-throughput screening in drug discovery programs.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of the target compound. They are designed to be self-validating through the inclusion of purification and analytical confirmation steps.

7.1 Representative Synthesis of (rac)-3-Methyl-4-(piperidin-2-yl)pyridine

This protocol is a hypothetical, literature-inspired pathway and should be optimized for safety and yield.

Step 1: Synthesis of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-2-yl)pyridine

-

To a solution of 3-methyl-4-bromopyridine (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes.

-

To this solution, add a solution of 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridine (1.2 eq) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction carefully with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the Boc-protected tetrahydropyridine intermediate.

-

Dissolve the purified intermediate in a solution of 20% trifluoroacetic acid in dichloromethane. Stir at room temperature for 2 hours until deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture, re-dissolve in ethyl acetate, and wash with saturated aqueous NaHCO₃ solution. Dry the organic layer over Na₂SO₄ and concentrate to yield the title intermediate.

Step 2: Reduction to 3-Methyl-4-(piperidin-2-yl)pyridine

-

Dissolve the intermediate from Step 1 in methanol in a high-pressure reaction vessel.

-

Add Palladium on Carbon (10% w/w, 0.05 eq) to the solution.

-

Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 16 hours.

-

Carefully vent the hydrogen and purge the vessel with argon.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure. The resulting crude oil is the final product, which can be further purified by distillation or chromatography if necessary.

7.2 Characterization Protocol

-

NMR Spectroscopy: Dissolve a 5-10 mg sample in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer to confirm the structure and assess purity[12].

-

Mass Spectrometry: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using a mass spectrometer with an electrospray ionization (ESI) source to confirm the molecular weight ([M+H]⁺ at m/z = 177.1395).

-

Purity Analysis: Assess purity using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of water/acetonitrile with 0.1% formic acid), coupled with a UV detector.

Conclusion

3-Methyl-4-(piperidin-2-yl)pyridine stands out as a molecule of considerable strategic value for chemical and pharmaceutical research. Its structure, which marries the key pharmacophores of pyridine and piperidine, is inherently chiral and rich in chemical functionality. The insights provided in this guide—from its predicted physicochemical properties and spectroscopic signatures to plausible, modern synthetic strategies—underscore its potential as a foundational scaffold for developing novel therapeutics, particularly in the challenging domain of neurological disorders. For drug development professionals, this compound represents a promising starting point for library synthesis and lead optimization, meriting further exploration and investigation.

References

-

PrepChem.com. Synthesis of 3-methylpyridine. Available at: [Link]

-

PubChem. 3-Methoxy-4-(piperidin-2-yl)pyridine. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. (General spectral data for related heterocyclic compounds). Available at: [Link]

-

PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. National Center for Biotechnology Information. Available at: [Link]

-

MySkinRecipes. 3-Methyl-5-(piperidin-4-yl)pyridine. (Note: This source discusses a related isomer but highlights applications in neurological disorders). Available at: [Link]

-

Wikipedia. Piperidine. Available at: [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available at: [Link]

-

ResearchGate. Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. (Illustrates the pharmacological relevance of piperidine derivatives). Available at: [Link]

-

Angene Chemical. 3-(Piperidin-2-yl)pyridine. Available at: [Link]

- Google Patents.US4086237A - Method of preparing 3-methyl pyridine. (Describes dehydrogenation of piperidines).

-

PubChem. 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. National Center for Biotechnology Information. Available at: [Link]

-

Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 253–263. Available at: [Link]

-

PubChem. (+-)-Anabasine. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaffiliates. (S)-3-(Piperidin-2-yl)pyridine. Available at: [Link]

-

Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. Available at: [Link]

-

Organic Chemistry Portal. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]

-

Alsaygh, A., et al. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. Available at: [Link]

-

PubChem. N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

-

PubChem. 3-(Piperidin-4-ylmethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 3. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1270484-80-4|3-Methyl-4-(piperidin-2-yl)pyridine|BLD Pharm [bldpharm.com]

- 5. Buy 3-Fluoro-4-(piperidin-2-yl)pyridine (EVT-13738067) [evitachem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 8. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]

- 9. 3-Methyl-5-(piperidin-4-yl)pyridine [myskinrecipes.com]

- 10. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine-Piperidine Scaffold

An In-depth Technical Guide to the Potential Biological Targets of 3-Methyl-4-(piperidin-2-yl)pyridine for Researchers, Scientists, and Drug Development Professionals.

The compound 3-Methyl-4-(piperidin-2-yl)pyridine presents a compelling scaffold for therapeutic innovation, blending the structural motifs of both pyridine and piperidine rings. This unique combination suggests a rich potential for interaction with a variety of biological targets within the central nervous system (CNS) and beyond. The piperidine moiety is a common feature in numerous CNS-active drugs, valued for its ability to engage with key receptors and transporters.[1][] The pyridine ring, a bioisostere of a phenyl group, offers a distinct electronic and steric profile that can be fine-tuned to achieve target specificity and desirable pharmacokinetic properties.

A critical insight into the potential pharmacology of 3-Methyl-4-(piperidin-2-yl)pyridine comes from its structural relationship to anabasine, or 3-(piperidin-2-yl)pyridine. Anabasine is a known agonist of nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for synaptic transmission and neuronal signaling.[3] This structural analogy forms the cornerstone of our initial hypothesis: that 3-Methyl-4-(piperidin-2-yl)pyridine is likely to modulate nAChR activity. The addition of a methyl group to the pyridine ring is anticipated to alter the compound's binding affinity and selectivity for various nAChR subtypes, and potentially introduce interactions with other CNS targets.

This guide provides a comprehensive framework for the systematic identification and validation of the biological targets of 3-Methyl-4-(piperidin-2-yl)pyridine. We will delve into a multi-pronged approach, commencing with in silico predictions to broaden our target landscape, followed by a rigorous in vitro screening cascade, and culminating in detailed target validation and mechanistic studies. The methodologies outlined herein are designed to provide a robust and efficient pathway for elucidating the compound's mechanism of action and paving the way for its potential development as a novel therapeutic agent.

Part 1: Target Identification and Initial Screening

The initial phase of target identification is a crucial step in understanding the therapeutic potential and possible side effects of a novel compound. Our strategy for 3-Methyl-4-(piperidin-2-yl)pyridine employs a combination of computational and experimental approaches to cast a wide net for potential biological targets, with a primary focus on those implicated in neurological and psychiatric disorders.

In Silico Target Prediction: A Computational First Look

Before embarking on resource-intensive laboratory experiments, in silico target prediction offers a valuable preliminary screening. By leveraging computational algorithms that analyze the chemical structure of 3-Methyl-4-(piperidin-2-yl)pyridine, we can predict its likely protein targets based on similarities to known ligands in extensive databases.

Experimental Protocol: In Silico Target Prediction

-

Compound Preparation: Generate a 2D and 3D representation of 3-Methyl-4-(piperidin-2-yl)pyridine in a suitable format (e.g., SMILES, SDF).

-

Database Selection: Utilize a variety of publicly available and commercial target prediction databases and software. Recommended platforms include:

-

SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.

-

BindingDB: A public database of measured binding affinities, allowing for searches of structurally similar compounds.[4]

-

ChEMBL: A large, open-access database of bioactive molecules with drug-like properties.

-

PASS Online: Predicts a wide spectrum of biological activities based on the structure of the compound.

-

-

Prediction Execution: Submit the compound's structure to the selected platforms and run the target prediction algorithms.

-

Data Analysis and Prioritization: Consolidate the prediction results and prioritize potential targets based on:

-

Prediction Score/Probability: The confidence level assigned by the algorithm.

-

Target Class: Prioritize targets known to be modulated by piperidine and pyridine-containing compounds (e.g., GPCRs, ion channels, transporters, enzymes).

-

Therapeutic Relevance: Focus on targets implicated in CNS disorders.

-

In Vitro Broad Panel Screening: Experimental Target Fishing

Following in silico analysis, a broad in vitro screen against a panel of common biological targets is the next logical step. This "target fishing" expedition provides direct experimental evidence of interactions between 3-Methyl-4-(piperidin-2-yl)pyridine and a wide array of receptors, enzymes, transporters, and ion channels.

Experimental Protocol: Broad Panel Radioligand Binding Assays

-

Compound Preparation: Solubilize 3-Methyl-4-(piperidin-2-yl)pyridine in a suitable vehicle (e.g., DMSO) to a stock concentration of 10 mM.

-

Assay Panel Selection: Engage a contract research organization (CRO) or utilize an in-house platform offering a broad target panel screen (e.g., Eurofins SafetyScreen, CEREP BioPrint). A typical panel should include:

-

G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, histaminergic, and opioid receptors.

-

Ligand-Gated Ion Channels: With a strong focus on various subtypes of nicotinic acetylcholine receptors (e.g., α4β2, α7, α3β4).[5][6]

-

Voltage-Gated Ion Channels: Sodium, potassium, and calcium channels.

-

Neurotransmitter Transporters: DAT, NET, SERT.

-

Key Enzymes: Monoamine oxidases (MAO-A and MAO-B)[7], phosphodiesterases (PDEs), and kinases.

-

-

Assay Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) in competitive radioligand binding assays for each target.

-

Data Analysis: The results are expressed as the percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) is considered a "hit" and warrants further investigation.

Part 2: Primary Target Validation and Mechanistic Elucidation

Once initial hits are identified from the broad panel screen, the focus shifts to validating these interactions and understanding the functional consequences of the compound binding to its target(s). Given the structural similarity to anabasine, we will proceed with the hypothesis that nicotinic acetylcholine receptors (nAChRs) are a primary target class.

Validating the Interaction with Nicotinic Acetylcholine Receptors

A series of experiments are required to confirm and characterize the interaction of 3-Methyl-4-(piperidin-2-yl)pyridine with specific nAChR subtypes.

Experimental Workflow for nAChR Target Validation

Caption: Workflow for nAChR Target Validation

Experimental Protocols:

-

Concentration-Response Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of 3-Methyl-4-(piperidin-2-yl)pyridine for the nAChR subtype of interest.

-

Methodology:

-

Prepare membranes from cells stably expressing the target nAChR subtype (e.g., HEK293 cells expressing human α4β2 nAChRs).

-

Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine) and a range of concentrations of 3-Methyl-4-(piperidin-2-yl)pyridine.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Plot the percentage of inhibition of radioligand binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

-

-

Functional Assays (Two-Electrode Voltage Clamp in Xenopus Oocytes):

-

Objective: To determine if 3-Methyl-4-(piperidin-2-yl)pyridine acts as an agonist, antagonist, or allosteric modulator at the nAChR.

-

Methodology:

-

Inject Xenopus laevis oocytes with cRNA encoding the subunits of the target nAChR.

-

After 2-5 days of expression, place the oocyte in a recording chamber and impale it with two electrodes.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

To test for agonist activity, perfuse the oocyte with increasing concentrations of 3-Methyl-4-(piperidin-2-yl)pyridine and measure the elicited current.

-

To test for antagonist activity, co-apply a fixed concentration of a known agonist (e.g., acetylcholine) with increasing concentrations of 3-Methyl-4-(piperidin-2-yl)pyridine and measure the inhibition of the agonist-induced current.

-

Plot the current response against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy.

-

-

Investigating Other Potential High-Priority Targets

Based on the broader pharmacology of piperidine-containing molecules, other potential targets warrant investigation. For instance, some piperidine derivatives act as monoamine oxidase (MAO) inhibitors or modulators of the N-methyl-D-aspartate (NMDA) receptor.[7][8]

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

-

Objective: To determine if 3-Methyl-4-(piperidin-2-yl)pyridine inhibits MAO-A or MAO-B.

-

Methodology:

-

Use a commercially available MAO-Glo™ Assay kit (Promega) which measures the production of luciferin from a MAO substrate.

-

Incubate recombinant human MAO-A or MAO-B with a range of concentrations of 3-Methyl-4-(piperidin-2-yl)pyridine.

-

Add the MAO substrate and incubate.

-

Add the luciferin detection reagent and measure the luminescence.

-

Plot the percentage of inhibition of luminescence against the compound concentration to determine the IC50 for each MAO isoform.

-

Part 3: Downstream Signaling and Cellular Effects

Understanding how the interaction of 3-Methyl-4-(piperidin-2-yl)pyridine with its target(s) translates into cellular responses is the final piece of the puzzle. This involves examining the downstream signaling pathways and the physiological consequences in relevant cell types.

Signaling Pathway Downstream of nAChR Activation

Caption: Potential Signaling Pathway for an nAChR Agonist

Experimental Protocol: Measurement of Neurotransmitter Release

-

Objective: To determine if 3-Methyl-4-(piperidin-2-yl)pyridine modulates the release of neurotransmitters from primary neurons or synaptosomes.

-

Methodology:

-

Prepare primary neuronal cultures (e.g., from rat cortex or hippocampus) or synaptosomes.

-

Pre-incubate the cells/synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-Dopamine).

-

Wash the cells/synaptosomes to remove excess radiolabel.

-

Stimulate the cells/synaptosomes with a depolarizing agent (e.g., high potassium) in the presence and absence of various concentrations of 3-Methyl-4-(piperidin-2-yl)pyridine.

-

Collect the supernatant and measure the amount of released radiolabeled neurotransmitter by liquid scintillation counting.

-

Analyze the data to determine if the compound enhances or inhibits neurotransmitter release.

-

Data Summary and Interpretation

The quantitative data generated from the proposed experiments should be systematically organized to facilitate interpretation and decision-making for future studies.

Table 1: Summary of In Vitro Pharmacological Profile of 3-Methyl-4-(piperidin-2-yl)pyridine

| Target | Assay Type | Result (Ki, IC50, or EC50 in µM) |

| Primary Target(s) | ||

| α4β2 nAChR | Radioligand Binding | |

| α4β2 nAChR | TEVC (Agonist) | |

| α4β2 nAChR | TEVC (Antagonist) | |

| α7 nAChR | Radioligand Binding | |

| α7 nAChR | TEVC (Agonist) | |

| Selectivity Panel | ||

| α3β4 nAChR | Radioligand Binding | |

| 5-HT₃ Receptor | Radioligand Binding | |

| Other Potential Targets | ||

| MAO-A | Enzyme Inhibition | |

| MAO-B | Enzyme Inhibition | |

| DAT | Radioligand Binding | |

| NET | Radioligand Binding | |

| SERT | Radioligand Binding |

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the identification and validation of the biological targets of 3-Methyl-4-(piperidin-2-yl)pyridine. By systematically progressing from broad, unbiased screening to detailed mechanistic studies on high-priority targets such as nicotinic acetylcholine receptors, researchers can build a robust pharmacological profile of this novel compound. The data generated will be instrumental in guiding lead optimization efforts, predicting in vivo efficacy, and identifying potential therapeutic indications for this promising new chemical entity. Future studies should focus on in vivo models of relevant CNS disorders to translate these in vitro findings into a deeper understanding of the compound's therapeutic potential.

References

-

Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. [Link]

-

Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry. [Link]

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. [Link]

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]

-

Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. PMC. [Link]

-

Ki Summary. BindingDB. [Link]

-

(+-)-Anabasine. PubChem. [Link]

-

Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. ResearchGate. [Link]

-

Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. [Link]

-

Synthesis and some pharmacological properties of 3-(piperidin-4-yl)-4-substituted-D2-1,2,4-triazoline-5-thione derivatives. PubMed. [Link]

-

Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol- 4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications. UTMB Research Expert Profiles. [Link]

-

Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. PubMed. [Link]

-

Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters. [Link]

-

Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. PMC. [Link]

-

3-Methyl-5-(piperidin-4-yl)pyridine. MySkinRecipes. [Link]

-

Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]

-

3-Methoxy-4-(piperidin-2-yl)pyridine. PubChem. [Link]

-

4-Benzylpiperidine. Wikipedia. [Link]

-

Methylphenidate. Wikipedia. [Link]

Sources

- 1. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 3. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ki Summary [bindingdb.org]

- 5. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Spectroscopic Characterization of 3-Methyl-4-(piperidin-2-yl)pyridine

This guide provides an in-depth technical analysis of the spectroscopic characterization of 3-Methyl-4-(piperidin-2-yl)pyridine , a structural analog of the alkaloid Anabasine. This compound is of significant interest in medicinal chemistry, particularly in the development of nicotinic acetylcholine receptor (nAChR) modulators.[1]

Executive Summary

Compound: 3-Methyl-4-(piperidin-2-yl)pyridine Molecular Formula: C₁₁H₁₆N₂ Molecular Weight: 176.26 g/mol Core Scaffold: 3,4-Disubstituted Pyridine / 2-Substituted Piperidine Primary Application: nAChR Ligand Development, CNS Therapeutics Research[1]

This guide outlines the definitive spectroscopic signatures (NMR, MS, IR) required to validate the identity and purity of 3-Methyl-4-(piperidin-2-yl)pyridine. As a regioisomer of methylated Anabasine, precise structural elucidation is critical to distinguish it from common synthetic byproducts such as the 3-methyl-5-isomer or 4-methyl-3-isomer.

Structural Analysis & Synthetic Context

Understanding the synthetic origin of the sample is essential for interpreting spectroscopic impurities. This compound is typically synthesized via the condensation of a metallated 3-methyl-4-halopyridine with a cyclic imine or through the reduction of a pyridyl-piperidone intermediate.

Key Structural Features for Identification

-

Pyridine Ring: 3,4-substitution pattern creates a distinct splitting pattern in the aromatic region (two doublets and one singlet).

-

Chiral Center: The C2 position of the piperidine ring is chiral. Unless resolved, the spectra will represent a racemic mixture.

-

Methyl Group: A diagnostic singlet at ~2.2–2.4 ppm confirms the 3-methyl substitution.

Spectroscopic Profile

A. Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. The fragmentation pattern is characteristic of nicotine-related alkaloids, dominated by the stability of the piperidinyl cation.

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+)

| Parameter | Value | Interpretation |

| Molecular Ion (M⁺) | m/z 176 | Confirms Formula C₁₁H₁₆N₂ |

| Base Peak | m/z 84 | Tetrahydropyridinium ion (Piperidine ring fragment) |

| Diagnostic Fragment | m/z 92 | 3-Methylpyridinium cation (Pyridine ring fragment) |

| Loss of Methyl | m/z 161 | [M - 15]⁺ (Minor peak) |

Fragmentation Pathway Logic: The bond between the pyridine C4 and piperidine C2 is the primary cleavage site. The positive charge is preferentially retained on the piperidine nitrogen due to the stability of the iminium ion (m/z 84), similar to the fragmentation observed in Anabasine.

Figure 1: Proposed EI-MS fragmentation pathway for 3-Methyl-4-(piperidin-2-yl)pyridine.

B. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for regioisomer differentiation. The 3,4-substitution pattern on the pyridine ring yields a specific coupling pattern that distinguishes it from 3,5- or 2,4-isomers.

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm)

¹H NMR Data (400 MHz)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |

| Pyridine H2 | 8.35 – 8.45 | Singlet (s) | 1H | - | Ortho to N, Meta to alkyl |

| Pyridine H6 | 8.30 – 8.40 | Doublet (d) | 1H | J ≈ 5.0 | Ortho to N |

| Pyridine H5 | 7.00 – 7.10 | Doublet (d) | 1H | J ≈ 5.0 | Meta to N |

| Pyridine Me | 2.25 – 2.35 | Singlet (s) | 3H | - | Methyl at C3 |

| Piperidine H2' | 3.60 – 3.75 | dd or m | 1H | J ≈ 10, 3 | Methine (α to N/Py) |

| Piperidine H6' | 3.05 – 3.20 | Multiplet | 1H | - | α to N (axial) |

| Piperidine H6'' | 2.70 – 2.85 | Multiplet | 1H | - | α to N (equatorial) |

| Piperidine H3'-5' | 1.40 – 1.90 | Multiplet | 6H | - | Ring CH₂s |

| Amine NH | 1.80 – 2.20 | Broad (br s) | 1H | - | Exchangeable |

Critical Analysis:

-

H2 vs. H6: H2 appears as a singlet because the C3-Methyl blocks coupling to H4. H6 is a doublet due to coupling with H5. This confirms the 3,4-substitution.

-

H5 Shift: H5 is the most shielded aromatic proton (~7.05 ppm) due to being β-positioned to the nitrogen and ortho to the alkyl group.

¹³C NMR Data (100 MHz)

| Carbon Type | Shift (δ, ppm) | Assignment |

| Pyridine C2 | 150.0 – 152.0 | CH (Ortho to N) |

| Pyridine C6 | 147.0 – 149.0 | CH (Ortho to N) |

| Pyridine C4 | 148.0 – 150.0 | Quaternary (Ipso to Piperidine) |

| Pyridine C3 | 130.0 – 132.0 | Quaternary (Ipso to Methyl) |

| Pyridine C5 | 121.0 – 123.0 | CH (Meta to N) |

| Piperidine C2' | 58.0 – 60.0 | CH (Chiral Center) |

| Piperidine C6' | 46.0 – 48.0 | CH₂ (α to N) |

| Methyl | 16.0 – 19.0 | CH₃ |

| Aliphatic CH₂ | 20.0 – 35.0 | C3', C4', C5' |

C. Infrared Spectroscopy (IR)

IR is useful for confirming functional groups, particularly the secondary amine and the pyridine ring.

Method: ATR-FTIR (Neat or Solid)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300 – 3400 | N-H Stretch (Broad, weak) | Secondary Amine |

| 2900 – 2950 | C-H Stretch (sp³) | Alkyl (Piperidine/Methyl) |

| 1590, 1570 | C=C / C=N Stretch | Pyridine Ring Breathing |

| 1440 – 1460 | CH₂ Bending | Piperidine Ring |

| 700 – 800 | C-H Out-of-Plane Bending | Aromatic Substitution Pattern |

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: To obtain high-resolution spectra without concentration effects.

-

Mass: Weigh 5–10 mg of the compound into a clean vial.

-

Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

-

Note: If the compound is the HCl salt, use D₂O or add a drop of NaOD to CDCl₃ to free the base, as chemical shifts differ significantly between salt and free base forms.

-

-

Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube.

-

Acquisition:

-

¹H: 16 scans, 1s relaxation delay.

-

¹³C: 512 scans minimum for quaternary carbon detection.

-

Protocol 2: GC-MS Analysis

Objective: To assess purity and fragmentation.

-

Column: HP-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program:

-

Initial: 60°C (hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Final: 280°C (hold 5 min).

-

-

Injection: 1 µL, Split 20:1. Inlet temp 250°C.

Quality Control & Troubleshooting

Distinguishing Isomers

The most common synthetic challenge is distinguishing the target 3-methyl-4-(piperidin-2-yl) isomer from the 3-methyl-5-(piperidin-2-yl) isomer.

| Feature | Target: 3-Methyl-4-substituted | Isomer: 3-Methyl-5-substituted |

| Aromatic Pattern | Two Doublets (H5, H6) + Singlet (H2) | Two Singlets (H2, H6) + One Singlet/Doublet (H4) |

| Coupling | Distinct J ≈ 5 Hz (H5-H6) | Small meta-coupling (J ≈ 1-2 Hz) or none |

| H2 Shift | ~8.4 ppm | ~8.2 ppm (flanked by alkyls/N) |

Common Impurities

-

Over-reduction: Formation of piperidinyl-piperidine (fully saturated) – Check for loss of aromatic signals in NMR.

-

Aromatization: Formation of 3-methyl-4-(pyridin-2-yl)pyridine (bipyridyl analog) – Check for additional aromatic protons and loss of aliphatic region.

References

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

-

Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Standard reference for pyridine shifts). Link

-

Felpin, F. X., & Lebreton, J. (2016). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids. European Journal of Organic Chemistry. (Context on Anabasine analog synthesis). Link

-

NIST Chemistry WebBook. (Standard reference for MS fragmentation of pyridine alkaloids). Link

Sources

3-Methyl-4-(piperidin-2-yl)pyridine discovery and background

An In-Depth Technical Guide to the Proposed Discovery and Characterization of 3-Methyl-4-(piperidin-2-yl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The piperidinyl-pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals targeting a wide array of biological systems, particularly within the central nervous system (CNS).[1][2] This guide presents a hypothetical, yet technically grounded, discovery and characterization workflow for a novel analog, 3-Methyl-4-(piperidin-2-yl)pyridine. We postulate its design based on structural precedents like the nicotinic acetylcholine receptor (nAChR) agonist anabasine.[3][4] This document provides a comprehensive framework covering the strategic rationale, proposed multi-step synthesis, rigorous characterization protocol, and a hierarchical pharmacological evaluation cascade. It is intended to serve as a blueprint for the investigation of new chemical entities in this class, emphasizing the causality behind experimental choices and self-validating protocols essential for modern drug discovery.

Introduction: The Piperidinyl-Pyridine Scaffold

The piperidine ring is a ubiquitous motif in pharmaceuticals, enhancing druggability by improving metabolic stability and pharmacokinetic properties while allowing for precise three-dimensional conformations that are critical for target engagement.[1] When coupled with a pyridine ring, this scaffold gives rise to a class of compounds with significant biological activity. Notable examples include:

-

Anabasine ((S)-3-(Piperidin-2-yl)pyridine): A natural alkaloid from the Tree Tobacco plant that acts as a potent nAChR agonist.[3]

-

Methylphenidate (Ritalin): A widely prescribed CNS stimulant for ADHD, which features a piperidin-2-yl moiety and acts as a norepinephrine-dopamine reuptake inhibitor.[5]

-

Research Analogs: Various derivatives have been explored as inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) and Cholesterol 24-Hydroxylase (CH24H), highlighting the scaffold's versatility.[6][7][8]

This rich history provides the foundation for proposing novel analogs to explore new chemical space and achieve improved target selectivity or novel mechanisms of action.

Design Rationale and Hypothesis

Our hypothetical target, 3-Methyl-4-(piperidin-2-yl)pyridine, is designed as a structural analog of anabasine. The core hypothesis is that the introduction of a methyl group at the 3-position of the pyridine ring will probe a specific hydrophobic sub-pocket within the ligand-binding domain of a particular nAChR subtype, potentially conferring selectivity over other subtypes.

Strategic Objectives:

-

Enhance Selectivity: The methyl group is hypothesized to create steric hindrance that disfavors binding to certain nAChR subtypes while improving affinity for a target subtype with a complementary hydrophobic pocket.

-

Modulate Potency: The electronic effect of the methyl group (a weak electron-donating group) may subtly alter the pKa of the pyridine nitrogen, influencing its hydrogen bonding capability and overall potency.

-

Explore Novel Chemical Space: To generate novel intellectual property and investigate structure-activity relationships (SAR) within this scaffold.

Caption: Retrosynthetic pathway for the target compound.

Step-by-Step Synthesis Protocol

This protocol is based on methodologies adapted from the synthesis of related piperidine and pyridine compounds. [9][10] Step 1: Synthesis of 2-(3-Methylpyridin-4-yl)acetonitrile

-

Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 4-chloro-3-methylpyridine (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 50 mL).

-

Reaction: Add sodium cyanide (1.2 eq). The reaction mixture is heated to 100 °C and stirred for 12 hours. The choice of 100 °C is to ensure sufficient energy for the nucleophilic aromatic substitution to proceed at a reasonable rate without significant degradation.

-

Workup: Cool the mixture to room temperature and pour it into ice-water (200 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield the title compound.

Step 2: Reductive Cyclization to form 3-Methyl-4-(piperidin-2-yl)pyridine

-

Setup: The product from Step 1 (1.0 eq) is dissolved in methanol in a high-pressure hydrogenation vessel. A catalytic amount of Raney Nickel (approx. 10% w/w) is carefully added.

-

Reaction: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂) to 50 bar. The reaction is stirred at 60 °C for 24 hours. Raney Nickel is a highly effective catalyst for the reduction of nitriles and the simultaneous reductive amination that facilitates cyclization to the piperidine ring.

-

Workup: The vessel is cooled and carefully depressurized. The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated in vacuo.

-

Purification: The crude residue is purified by flash chromatography to yield the final compound, 3-Methyl-4-(piperidin-2-yl)pyridine.

Characterization Workflow

Confirmation of the final product's identity and purity is non-negotiable. A standard characterization workflow would be employed.

Caption: Standard workflow for chemical structure and purity validation.

Proposed Pharmacological Evaluation

A tiered screening approach is proposed to efficiently evaluate the compound's biological activity based on the initial design hypothesis.

In Vitro Screening: Receptor Binding Assays

The primary goal is to determine the compound's affinity and selectivity for a panel of human nAChR subtypes.

Protocol: Radioligand Displacement Assay

-

Preparation: Membranes from cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4) are prepared.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known radioligand (e.g., [³H]Epibatidine), and varying concentrations of the test compound (3-Methyl-4-(piperidin-2-yl)pyridine), typically from 10 µM down to 0.1 nM.

-

Incubation: The plates are incubated for 2 hours at room temperature to allow binding to reach equilibrium.

-

Detection: The reaction is terminated by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand. The radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation. This self-validating system includes controls for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a known non-radioactive ligand).

Table 1: Hypothetical In Vitro Binding Affinity Data

| Compound | nAChR α4β2 (Ki, nM) | nAChR α7 (Ki, nM) | nAChR α3β4 (Ki, nM) | Selectivity (α7 vs α4β2) |

| Anabasine | 15 | 150 | 25 | 0.1x |

| 3-Methyl-4-(piperidin-2-yl)pyridine | 250 | 30 | 400 | 8.3x |

In Vivo Evaluation: Animal Model of Cognition

Assuming the in vitro data shows promising selectivity for the α7 nAChR, a known target for cognitive enhancement, a relevant in vivo model would be the next logical step.

Protocol: Novel Object Recognition (NOR) Task in Rats

-

Acclimation: Male Wistar rats are acclimated to the testing arena (an open box) for 3 days.

-

Dosing: On day 4, animals are administered either vehicle, a positive control (e.g., Donepezil), or 3-Methyl-4-(piperidin-2-yl)pyridine (at various doses, e.g., 1, 3, 10 mg/kg, i.p.) 30 minutes before the training session.

-

Training (T1): Each rat is placed in the arena with two identical objects and allowed to explore for 5 minutes. The time spent exploring each object is recorded.

-

Testing (T2): 24 hours later, the rat is returned to the arena where one of the original objects has been replaced with a novel object. The time spent exploring the familiar vs. the novel object is recorded for 5 minutes.

-

Analysis: A discrimination index (DI) is calculated as: (Time with Novel - Time with Familiar) / (Total Exploration Time). A significantly positive DI indicates the animal remembers the familiar object and preferentially explores the novel one, a measure of intact memory. The causality is clear: if the compound improves performance (higher DI) compared to vehicle, it demonstrates pro-cognitive effects in this model.

Conclusion and Future Directions

This guide has detailed a hypothetical but robust discovery path for the novel compound 3-Methyl-4-(piperidin-2-yl)pyridine. By grounding the design rationale in existing knowledge of the pharmacologically privileged piperidinyl-pyridine scaffold, we have outlined a complete workflow from conceptualization to in vivo proof-of-concept. The proposed synthesis is achievable with standard methodologies, and the characterization and screening cascades are designed to be rigorous and self-validating.

Should the hypothetical data prove promising, future work would involve:

-

Structure-Activity Relationship (SAR) Expansion: Synthesizing analogs by modifying the methyl group (e.g., to ethyl, CF₃) or altering the substitution pattern to optimize potency and selectivity.

-

ADME/Tox Profiling: Conducting early-stage absorption, distribution, metabolism, excretion, and toxicology studies to assess the compound's drug-like properties.

-

Mechanism of Action Studies: Performing electrophysiology or downstream signaling assays to confirm whether the compound is an agonist, antagonist, or allosteric modulator at its target receptor.